molecular formula C165H254N44O55S B612671 GLP-2 (human) CAS No. 223460-79-5

GLP-2 (human)

Cat. No.: B612671
CAS No.: 223460-79-5
M. Wt: 3766.1 g/mol
InChI Key: TWSALRJGPBVBQU-PKQQPRCHSA-N
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Description

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide derived from the post-translational processing of proglucagon, primarily in intestinal L-cells and pancreatic islets . It exerts its effects via the GLP-2 receptor (GLP-2R), a G protein-coupled receptor (GPCR) expressed in the gut, pancreas, and brain . Key functions include:

  • Intestinal Trophic Effects: Promotes crypt cell proliferation, inhibits apoptosis, and enhances mucosal repair .
  • Anti-inflammatory Actions: Reduces macrophage-dependent inflammation in pancreatic islets under diabetogenic conditions .
  • Metabolic Regulation: Enhances nutrient absorption and mesenteric blood flow without directly affecting insulin secretion .

GLP-2 is rapidly inactivated by dipeptidyl peptidase-4 (DPP-4), necessitating engineered analogues like teduglutide for clinical use in short bowel syndrome (SBS) and Crohn’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide 2 involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of glucagon-like peptide 2 analogs, such as teduglutide, involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector and introduced into host cells, such as Escherichia coli or yeast. The peptide is then expressed, harvested, and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Glucagon-like peptide 2 primarily undergoes hydrolysis and enzymatic degradation. It is susceptible to cleavage by dipeptidyl peptidase-4, which inactivates the peptide by removing the N-terminal dipeptide .

Common Reagents and Conditions:

Major Products: The major products of these reactions are shorter peptide fragments and amino acids resulting from the cleavage of peptide bonds .

Scientific Research Applications

Short Bowel Syndrome

GLP-2 has shown efficacy in treating short bowel syndrome, a condition where a significant portion of the small intestine is absent or non-functional. Clinical studies have demonstrated that GLP-2 improves fluid absorption and nutritional status in patients with this syndrome .

Crohn's Disease

In patients with Crohn's disease, GLP-2 has been found superior to placebo in inducing remission. Its ability to enhance mucosal healing and reduce inflammation makes it a promising therapeutic option for managing this chronic inflammatory bowel disease .

Hepatic Inflammation and Fibrosis

Recent studies indicate that GLP-2 can alleviate hepatic inflammation and fibrosis. In a study involving Mdr2 knockout mice, treatment with GLP-2 reduced markers of liver inflammation and fibrosis through the activation of hepatic stellate cells and modulation of intestinal signaling pathways . This suggests potential applications in treating liver diseases associated with fibrosis.

Necrotizing Enterocolitis in Infants

GLP-2 has been investigated for its role in preventing necrotizing enterocolitis (NEC) in premature infants. Experimental models have shown that chronic administration of GLP-2 reduces mucosal inflammatory cytokine production, indicating its protective effects against this severe gastrointestinal disorder .

Case Study 1: Efficacy in Short Bowel Syndrome

A clinical trial involving patients with short bowel syndrome administered GLP-2 analogs showed significant improvements in intestinal absorption and overall nutritional status compared to baseline measurements.

Case Study 2: Crohn's Disease Remission

In a randomized controlled trial, patients receiving GLP-2 demonstrated higher rates of remission compared to those on placebo, supporting its role as an effective treatment modality for Crohn's disease.

Data Table: Summary of GLP-2 Applications

ApplicationMechanism of ActionKey Findings
Short Bowel SyndromeEnhances fluid absorptionSignificant improvement in nutritional status
Crohn's DiseasePromotes mucosal healingSuperior remission rates compared to placebo
Hepatic Inflammation/FibrosisReduces inflammation via stellate cell modulationDecreased fibrosis markers in animal models
Necrotizing EnterocolitisReduces inflammatory cytokinesProtective effects observed in animal studies

Comparison with Similar Compounds

Structural and Functional Comparison with GLP-1 and Glucagon

GLP-2, GLP-1, and glucagon are proglucagon-derived peptides but differ in receptor specificity and physiological roles (Table 1).

Table 1: Comparative Analysis of GLP-2, GLP-1, and Glucagon

Feature GLP-2 GLP-1 Glucagon
Source Intestinal L-cells, pancreatic islets Intestinal L-cells, pancreatic islets Pancreatic α-cells
Receptor GLP-2R (GPCR) GLP-1R (GPCR) GCGR (GPCR)
Primary Functions Intestinal growth, anti-apoptosis Stimulates insulin, inhibits glucagon Increases hepatic glucose output
Therapeutic Uses SBS, Crohn’s Type 2 diabetes, obesity Severe hypoglycemia
Inactivation DPP-4 DPP-4 N/A
Effect on Insulin No direct effect Potent stimulation Inhibition

Key Differences :

  • Tissue Specificity : GLP-2 primarily targets the gut, while GLP-1 and glucagon regulate glucose metabolism .
  • Inflammatory Modulation : GLP-2 reduces macrophage-mediated inflammation in islets, whereas GLP-1 directly protects β-cells .
  • Glucagon Secretion : GLP-2 stimulates glucagon release via α-cell GLP-2R activation, a unique feature absent in GLP-1 .

Pharmacological Analogues of GLP-2

Engineered GLP-2 analogues enhance stability and half-life (Table 2).

Table 2: GLP-2 Analogues and Their Properties

Analogue Modifications Half-Life Indications Reference
Teduglutide DPP-4 resistant (Gly2 substitution) ~5 hours SBS, Crohn’s
Apraglutide [Gly2, Nle10, D-Phe11, Leu16] >5 hours SBS (under investigation)
Gleprglutide Structural modifications (undisclosed) Not provided Preclinical development

Mechanistic Insights :

  • Teduglutide : Reduces parenteral nutrition dependence in SBS by enhancing intestinal adaptation .
  • Apraglutide : Prolonged activity due to reduced renal clearance and lipophilic substitutions .

Mechanisms of Action

GLP-2 signaling involves multiple pathways distinct from GLP-1 and glucagon:

  • cAMP/PKA Pathway : Primary route for intestinal cell survival and proliferation .
  • PI3K/Akt Pathway : Mediates anti-apoptotic effects in chemotherapy-induced mucositis .
  • Wnt/β-Catenin : Promotes crypt cell regeneration, though dysregulation may link to tumorigenesis .

In contrast, GLP-1 primarily activates cAMP/PKA in β-cells to stimulate insulin secretion .

GLP-2 :

  • Intestinal Disorders : Effective in SBS and chemotherapy-induced mucositis .
  • Sepsis-Associated Gut Dysfunction : Low GLP-2 levels correlate with intestinal injury severity .

GLP-1 :

  • Metabolic Diseases : First-line therapy for type 2 diabetes and obesity .

Biological Activity

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide derived from proglucagon, primarily secreted by intestinal L-cells in response to nutrient intake. It plays a crucial role in maintaining intestinal health and has garnered attention for its potential therapeutic applications in various gastrointestinal disorders.

GLP-2 exerts its biological effects through the activation of the GLP-2 receptor (GLP-2R), which is predominantly expressed in the gastrointestinal tract, including enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts. The activation of GLP-2R leads to several key physiological responses:

  • Stimulation of Intestinal Growth : GLP-2 promotes the proliferation of intestinal epithelial cells and inhibits apoptosis, thereby enhancing mucosal growth and repair after injury .
  • Regulation of Gastrointestinal Function : It modulates gastric acid secretion, nutrient absorption, and intestinal motility .
  • Anti-inflammatory Effects : GLP-2 has been shown to attenuate inflammation in various models, suggesting a protective role against gastrointestinal injury .

1. Cell Proliferation and Apoptosis Inhibition

GLP-2 significantly stimulates the proliferation of intestinal crypt cells while inhibiting their apoptosis. This action is essential for maintaining the integrity of the intestinal epithelium, especially following injuries such as surgical resections or inflammatory conditions .

2. Impact on Gut Health

In clinical studies, GLP-2 has demonstrated efficacy in improving gut health in patients with conditions like short bowel syndrome. It enhances nutrient absorption and reduces complications associated with intestinal injuries .

3. Mechanistic Insights

Research indicates that GLP-2 can mitigate LPS-induced inflammation by inhibiting key signaling pathways such as ERK1/2, JNK1/2, and NF-κB. This suggests that GLP-2 may have therapeutic potential in managing inflammatory bowel diseases .

Case Study 1: Short Bowel Syndrome

A study involving patients with short bowel syndrome reported that administration of GLP-2 resulted in improved intestinal adaptation, leading to enhanced nutrient absorption and reduced dependency on parenteral nutrition .

Case Study 2: Chemotherapy-Induced Mucositis

In a preclinical model, GLP-2 administration significantly reduced epithelial damage caused by chemotherapy, demonstrating its potential to protect against drug-induced mucositis in both small and large intestines .

Data Summary

Biological Activity Effect Reference
Cell ProliferationStimulates proliferation of crypt cells
Apoptosis InhibitionReduces cell death in intestinal epithelium
Nutrient AbsorptionEnhances absorption post-surgery
Anti-inflammatory EffectsAttenuates LPS-induced inflammation

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study GLP-2's effects on intestinal growth, and how do they influence data interpretation?

Methodological Answer: Rodent models (e.g., rats, mice) are frequently used to investigate GLP-2's intestinotrophic effects. For example, ileal resection or transection surgery in rats allows evaluation of GLP-2's role in mucosal regeneration and proglucagon mRNA expression . However, species-specific responses must be considered; studies in human colorectal cell lines (e.g., Caco-2) show GLP-2 enhances tight junction proteins like ZO-1 and occludin, while murine models may not replicate these findings . Researchers should validate mechanisms across in vitro (e.g., BRIN BD11 beta-cells) and in vivo systems to account for interspecies variability .

Q. How is GLP-2 quantified in plasma, and what methodological precautions are critical for accurate measurement?

Methodological Answer: Plasma GLP-2 is often measured via solid-phase competition assays using Europium-labeled human GLP-2 and polyclonal antibodies targeting the N-terminal region. Key precautions include rapid sample freezing (-20°C), avoidance of repeated freeze-thaw cycles, and use of protease inhibitors to prevent degradation . For longitudinal studies, area under the curve (AUC) calculations using the trapezoidal rule ensure robust pharmacokinetic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in GLP-2's effects on hepatic lipid metabolism?

Methodological Answer: Discrepancies arise from model systems and experimental endpoints. For instance, GLP-2R antagonism increases fasting hepatic lipids in mice, while GLP-2 administration elevates postprandial lipemia . To reconcile these, employ tissue-specific knockout models (e.g., liver vs. intestine) and standardized lipid profiling techniques (e.g., mass spectrometry). Additionally, distinguish acute vs. chronic dosing effects and control for dietary variables .

Q. What strategies mitigate variability in tight junction protein responses to GLP-2 across experimental conditions?

Methodological Answer: Variability in TJ protein expression (e.g., claudin-3 vs. ZO-1) may stem from species differences or injury models (e.g., ischemia/reperfusion vs. chemical induction). Standardize protocols by:

  • Using dose-response curves (e.g., 1×10⁻¹¹ to 1×10⁻⁷ mol/L GLP-2) to identify threshold effects .
  • Incorporating transcriptomic and proteomic validation to confirm mRNA-protein correlations .
  • Applying permeability assays (e.g., Cr-EDTA flux) alongside immunohistochemistry .

Q. How does GLP-2 receptor signaling influence beta-cell adaptation to stress, and what methodological pitfalls exist in these studies?

Methodological Answer: GLP-2R activation protects beta-cells from streptozotocin-induced DNA damage in vitro, but its anti-apoptotic effects vary between cell lines (e.g., BRIN BD11 vs. 1.1B4 cells) . To address this:

  • Use primary human islets to reduce immortalized cell line artifacts.
  • Combine caspase-3 activity assays with proliferation markers (e.g., PCNA) .
  • Control for cross-reactivity with GLP-1R agonists in co-culture systems .

Q. Experimental Design & Reproducibility

Q. What statistical frameworks are recommended for analyzing GLP-2's dose-dependent effects?

Methodological Answer: Two-way ANOVA is ideal for assessing interactions between variables (e.g., resection surgery and GLP-2 treatment) . For non-normal data, use mixed-effects models (PROC MIXED in SAS) with Tukey’s post-hoc tests . Report exact p-values, confidence intervals, and effect sizes (e.g., Cohen’s d) to enhance transparency .

Q. How can GLP-2 studies adhere to Good Laboratory Practice (GLP) principles to ensure reproducibility?

Methodological Answer: GLP compliance requires:

  • Predefined protocols for sample size determination (e.g., power analysis) and randomization .
  • Detailed SOPs for assays (e.g., MTT for cell viability) and blinding during data collection .
  • Archiving raw data (e.g., Northern blot images, RT-PCR Ct values) for independent verification .

Mechanistic & Translational Questions

Q. What signaling pathways mediate GLP-2's anti-inflammatory and barrier-enhancing effects?

Methodological Answer: GLP-2 reduces intestinal permeability via cAMP-PKA pathways, which modulate claudin expression and endocytic uptake (e.g., HRP flux assays) . In hepatic ischemia/reperfusion models, GLP-2's anti-inflammatory action involves Akt activation and NF-κB inhibition . Use phospho-specific antibodies and kinase inhibitors (e.g., LY294002 for Akt) to dissect pathways .

Q. Why do GLP-2's effects on satiety and glucose tolerance remain controversial, and how can future studies address this?

Methodological Answer: Discrepancies arise from interspecies differences (e.g., murine vs. human GLP-2R distribution) and experimental timing (fasting vs. postprandial states). To clarify:

  • Perform hyperinsulinemic-euglycemic clamps to isolate GLP-2’s metabolic effects .
  • Use conditional knockout models to study CNS vs. peripheral GLP-2R contributions .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSALRJGPBVBQU-PKQQPRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H254N44O55S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3766.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223460-79-5
Record name Glucagon-like peptide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223460795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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